

Molecular formula and weight of Pentabromotoluene

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Compound of Interest

Compound Name: Pentabromotoluene

Cat. No.: B047190

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An In-depth Technical Guide to Pentabromotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and toxicological data for **pentabromotoluene**. The information is intended to support research, development, and safety assessment activities involving this compound.

Chemical and Physical Properties

Pentabromotoluene is a synthetic organobromine compound notable for its high bromine content, which leads to its primary application as a flame retardant.^[1] It is a derivative of toluene where five hydrogen atoms on the aromatic ring have been substituted with bromine atoms.^[1]

Molecular Formula and Weight

The molecular and chemical properties of **pentabromotoluene** are summarized below.

Property	Value
Molecular Formula	C ₇ H ₃ Br ₅
Molecular Weight	486.62 g/mol
CAS Number	87-83-2
Appearance	White to light yellow crystalline powder
Melting Point	285-290 °C
Density	1.67 g/cm ³
Solubility	Insoluble in water; slightly soluble in benzene, chloroform, and DMSO

Chemical Structure

- IUPAC Name: 1,2,3,4,5-pentabromo-6-methylbenzene
- SMILES: Cc1c(Br)c(Br)c(Br)c(Br)c1Br
- InChI Key: OZHJEQVYCBTHJT-UHFFFAOYSA-N

Synthesis of Pentabromotoluene

The primary route for the synthesis of **pentabromotoluene** is through the perbromination of toluene.^{[1][2]} This electrophilic aromatic substitution reaction is typically carried out using excess bromine in the presence of a Lewis acid catalyst.

Synthesis Pathway Diagram



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Caption: Synthesis of **Pentabromotoluene** from Toluene.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a general method for the synthesis of **pentabromotoluene** from toluene.

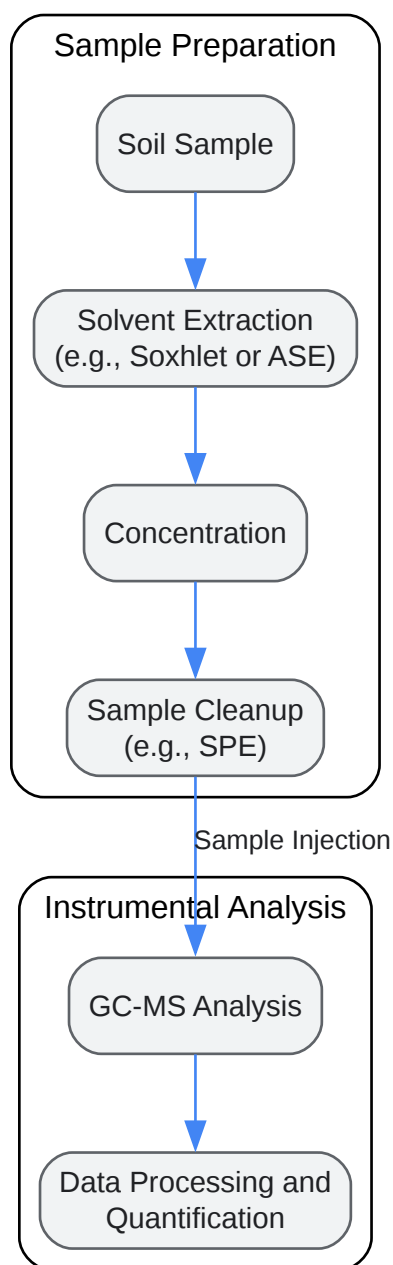
- Reaction Setup:
 - In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
 - Charge the flask with toluene and a suitable solvent (e.g., a halogenated solvent).
 - Add the Lewis acid catalyst (e.g., aluminum tribromide or ferric chloride) to the flask.
- Addition of Bromine:
 - Slowly add an excess of liquid bromine to the reaction mixture via the dropping funnel. The reaction is exothermic and will generate hydrogen bromide gas, which should be neutralized with a scrubber.
- Reaction Conditions:
 - Stir the reaction mixture at room temperature or with gentle heating to facilitate the reaction.
 - Monitor the progress of the reaction by a suitable analytical technique (e.g., Gas Chromatography).
- Work-up:
 - Once the reaction is complete, cool the mixture and quench it by carefully adding water or a dilute solution of a reducing agent (e.g., sodium bisulfite) to destroy excess bromine.
 - Separate the organic layer and wash it with water, followed by a wash with a dilute base (e.g., sodium bicarbonate solution) to remove any remaining acidic components.

- Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
- Purification:
 - Filter off the drying agent and remove the solvent by rotary evaporation.
 - The crude **pentabromotoluene** can be purified by recrystallization from a suitable solvent to yield a crystalline solid.

Analytical Methodology

The determination of **pentabromotoluene** in various matrices, particularly in environmental samples, is crucial for monitoring and risk assessment. Gas chromatography coupled with mass spectrometry (GC-MS) is a common and effective technique for its analysis.

Experimental Workflow for Analysis in Soil



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Caption: Analytical workflow for **Pentabromotoluene** in soil.

Experimental Protocol: GC-MS Analysis of Pentabromotoluene in Soil

This protocol provides a general procedure for the analysis of **pentabromotoluene** in soil samples.

- Sample Preparation:
 - Extraction:
 - Accurately weigh a homogenized soil sample.
 - Extract the sample using an appropriate solvent (e.g., a mixture of hexane and acetone) and technique such as Soxhlet extraction or Accelerated Solvent Extraction (ASE).
 - Concentration:
 - Concentrate the resulting extract to a smaller volume using a rotary evaporator or a gentle stream of nitrogen.
 - Cleanup:
 - Perform a sample cleanup to remove interfering co-extractives using solid-phase extraction (SPE) with a suitable sorbent (e.g., silica gel or Florisil).
 - Elute the **pentabromotoluene** from the SPE cartridge and concentrate the eluate.
- Instrumental Analysis:
 - GC-MS System: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) and a mass selective detector.
 - Injection: Inject a small volume of the final extract into the GC-MS system in splitless mode.
 - GC Conditions:
 - Injector Temperature: 280 °C
 - Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 300 °C) at a controlled rate.
 - Carrier Gas: Helium at a constant flow rate.

- MS Conditions:
 - Ionization Mode: Electron Impact (EI).
 - Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, targeting the characteristic ions of **pentabromotoluene**.
- Quantification:
 - Prepare a series of calibration standards of **pentabromotoluene** in a clean solvent.
 - Analyze the standards using the same GC-MS method to generate a calibration curve.
 - Quantify the amount of **pentabromotoluene** in the soil samples by comparing the peak areas to the calibration curve.

Toxicological Information

The toxicological profile of **pentabromotoluene** has been investigated to assess its potential health risks.

Subchronic Oral Toxicity in Rats

A subchronic toxicity study was conducted on rats to evaluate the effects of repeated oral exposure to **pentabromotoluene**.[\[3\]](#)

Parameter	Description
Species	Rat
Duration	91 days
Administration	In the diet
Dose Levels	0, 0.05, 0.5, 5.0, 50, and 500 ppm
Observations	Mild, dose-dependent histopathological changes in the thyroid, liver, and kidneys.
NOAEL	5.0 ppm (equivalent to 0.35 mg/kg body weight/day)

Experimental Protocol: Subchronic (91-Day) Oral Toxicity Study in Rats

This protocol outlines the key aspects of the subchronic oral toxicity study of **pentabromotoluene**.^[3]

- Test Animals:
 - Use young, healthy rats, acclimatized to the laboratory conditions.
 - House the animals in appropriate cages with controlled temperature, humidity, and light-dark cycles.
 - Provide free access to food and water.
- Dose Preparation and Administration:
 - Prepare diets containing **pentabromotoluene** at the specified concentrations.
 - Administer the test substance to the animals through their diet for a continuous period of 91 days.
 - A control group receives the same diet without the test substance.
- Observations:
 - Clinical Signs: Observe the animals daily for any signs of toxicity.
 - Body Weight and Food Consumption: Record the body weight and food consumption of each animal weekly.
 - Hematology and Clinical Chemistry: Collect blood samples at specified intervals for hematological and clinical chemistry analysis.
- Pathology:
 - At the end of the 91-day period, euthanize all animals.

- Conduct a thorough gross necropsy on all animals.
- Collect and preserve major organs and tissues for histopathological examination.
- Pay special attention to the target organs identified in previous studies (thyroid, liver, and kidneys).
- Data Analysis:
 - Analyze the collected data for statistically significant differences between the treated and control groups.
 - Determine the No-Observed-Adverse-Effect Level (NOAEL) based on the findings.

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